1-Methyl-5-nitro-1H-imidazole-2-methanol is a chemical compound with the molecular formula CHNO and a molecular weight of 157.13 g/mol. This compound features a nitro group and a hydroxymethyl substituent on the imidazole ring, making it structurally significant in various chemical and biological contexts. It is often recognized for its potential as a metabolite of Dimetridazole, which is an antimicrobial agent widely used in veterinary medicine .
1-Methyl-5-nitro-1H-imidazole-2-methanol (Hydroxy Dimetridazole) is primarily known as a metabolite of the antiprotozoal drug dimetridazole. This means it is a compound formed by the breakdown of dimetridazole in the body [].
Some research suggests that 1-Methyl-5-nitro-1H-imidazole-2-methanol may possess its own antimicrobial properties. Studies have shown it to be effective against certain strains of bacteria and fungi, although the specific mechanisms of action are not fully understood [].
Due to its connection to dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol has been investigated in the field of parasitology. Research has explored its potential activity against various parasites, including those causing trichomoniasis and giardiasis [, ]. However, further investigation is needed to determine its effectiveness and potential applications in this area.
As a metabolite of dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol plays a crucial role in pharmacokinetic studies. Understanding the formation, distribution, and elimination of this metabolite is essential for evaluating the overall efficacy and safety profile of dimetridazole [].
The compound exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to be effective against various bacteria and protozoa, similar to other nitroimidazole derivatives. The mechanism of action typically involves the generation of reactive intermediates that damage microbial DNA . Additionally, some studies suggest potential anti-cancer properties due to its ability to induce apoptosis in certain cell lines.
Several methods exist for synthesizing 1-methyl-5-nitro-1H-imidazole-2-methanol:
1-Methyl-5-nitro-1H-imidazole-2-methanol has various applications in:
Interaction studies indicate that 1-methyl-5-nitro-1H-imidazole-2-methanol may interact with various biological molecules:
Several compounds share structural similarities with 1-methyl-5-nitro-1H-imidazole-2-methanol. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Dimetridazole | Nitro group and imidazole ring | Antimicrobial (broad spectrum) |
Metronidazole | Nitroimidazole structure | Antibacterial and antiprotozoal |
Tinidazole | Similar nitroimidazole structure | Antimicrobial (effective against Giardia) |
1-Methylimidazole | Lacks nitro group; only contains methyl group | Limited biological activity |
The unique combination of the nitro group and hydroxymethyl substituent in 1-methyl-5-nitro-1H-imidazole-2-methanol enhances its potential as an antimicrobial agent while offering avenues for further chemical modifications not present in simpler analogs like 1-methylimidazole.
Systematic Name: (1-Methyl-5-nitroimidazol-2-yl)methanol
Synonyms: HMMNI, Hydroxydimetridazole, Dimetridazole-2-hydroxy.
Chemical Family: 5-Nitroimidazole derivative.
Molecular Formula: C₅H₇N₃O₃
Molecular Weight: 157.13 g/mol.
CAS Registry Number: 936-05-0.
PubChem CID: 557356.
Structural Features:
Property | Value | Source |
---|---|---|
InChIKey | JSAQDPJIVQMBAY-UHFFFAOYSA-N | |
SMILES | CN1C(=CN=C1CO)N+[O-] | |
XLogP3 | -0.4 | |
Melting Point | 110–112°C | |
Boiling Point | 281.76°C (estimate) | |
Solubility | DMF: 30 mg/mL; Ethanol: 3 mg/mL |
1-Methyl-5-nitro-1H-imidazole-2-methanol represents a nitroimidazole derivative characterized by its unique substitution pattern on the imidazole ring system [1]. The compound possesses the molecular formula C₅H₇N₃O₃ with a molecular weight of 157.13 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (1-methyl-5-nitroimidazol-2-yl)methanol, reflecting its structural composition [1].
The molecular architecture consists of a five-membered imidazole ring bearing three distinct substituents: a methyl group at the N1 position, a nitro group at the C5 position, and a hydroxymethyl group at the C2 position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CN1C(=CN=C1CO)N+[O-], which accurately depicts the electronic structure and connectivity [1].
Conformational analysis reveals that the nitro group is not coplanar with the imidazole ring due to steric interactions [5]. Crystallographic studies demonstrate that the nitro group is twisted with respect to the imidazole ring by a dihedral angle of 5.60(2)°, resulting from the interaction between the methyl group and the nitro group [5]. This non-planar arrangement significantly influences the compound's physical and chemical properties.
The preferred molecular conformation places the compound in an anti configuration, which represents the energetically favorable state [5]. The imidazole ring itself maintains near planarity, with the deviation from planarity primarily attributed to the steric hindrance between the substituents [5]. The hydroxymethyl group at the C2 position adopts a conformation that minimizes intramolecular repulsion while maintaining optimal hydrogen bonding capabilities.
Property | Value |
---|---|
Molecular Formula | C₅H₇N₃O₃ |
Molecular Weight (g/mol) | 157.13 |
CAS Number | 936-05-0 |
IUPAC Name | (1-methyl-5-nitroimidazol-2-yl)methanol |
Canonical SMILES | CN1C(=CN=C1CO)N+[O-] |
PubChem CID | 557356 |
Dihedral Angle (NO₂ vs Imidazole) | 5.60(2)° |
The crystal structure of 1-methyl-5-nitro-1H-imidazole-2-methanol has been determined through single crystal X-ray diffraction analysis [5]. The compound crystallizes in the orthorhombic crystal system with space group Pbca [5]. The unit cell parameters are a = 5.323(3) Å, b = 12.664(6) Å, and c = 15.993(8) Å, yielding a unit cell volume of 1078.1(9) ų [5].
The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.566 Mg/m³ [5]. The molecules are arranged in a three-dimensional network stabilized by intermolecular interactions [5]. The crystal packing demonstrates efficient space filling with minimal voids, contributing to the compound's thermal stability and mechanical properties.
The molecular arrangement within the crystal lattice reveals that the molecules adopt specific orientations that maximize intermolecular interactions while minimizing steric clashes [5]. The nitro groups and hydroxymethyl substituents play crucial roles in determining the optimal packing arrangement through their participation in hydrogen bonding networks.
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pbca |
Unit Cell Dimensions (Å) | a = 5.323(3), b = 12.664(6), c = 15.993(8) |
Unit Cell Volume (ų) | 1078.1(9) |
Z | 8 |
Calculated Density (Mg/m³) | 1.566 |
Temperature (K) | 113 |
Refinement R-factor | 0.036 |
The crystal structure is stabilized by a complex network of weak intermolecular hydrogen bonds [5]. Three distinct hydrogen bonding interactions have been identified through crystallographic analysis: C2—H2⋯N1, C4—H4A⋯O2, and C4—H4C⋯O2 [5]. These interactions connect molecules into infinite chains within the crystal structure, contributing significantly to the overall stability and cohesion of the crystalline material.
The C—H⋯O interactions involve the nitro group oxygen atoms as hydrogen bond acceptors, with donor-acceptor distances ranging from 3.335(2) to 3.496(2) Å [5]. The hydrogen bonding angles vary from 140° to 156°, indicating moderately strong interactions that deviate slightly from linearity [5]. The C—H⋯N interaction involves the imidazole nitrogen atom, with a donor-acceptor distance of 3.342(2) Å and an angle of 143° [5].
These intermolecular interactions create a three-dimensional supramolecular assembly that extends throughout the crystal lattice [5]. The hydrogen bonding network contributes to the compound's thermal stability and influences its dissolution behavior in polar solvents. The specific geometry and strength of these interactions determine the mechanical properties of the crystalline material and its behavior under thermal stress.
Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
C2—H2⋯N1ⁱ | 0.95 | 2.54 | 3.342(2) | 143 |
C4—H4A⋯O2ⁱⁱ | 0.98 | 2.52 | 3.335(2) | 140 |
C4—H4C⋯O2ⁱⁱⁱ | 0.98 | 2.58 | 3.496(2) | 156 |
The melting point of 1-methyl-5-nitro-1H-imidazole-2-methanol has been determined experimentally to be 110-112°C [2] [13]. This relatively moderate melting point reflects the balance between intermolecular forces and molecular flexibility within the crystalline structure. The narrow melting range indicates good purity and crystalline homogeneity of the compound.
Thermal analysis reveals that the compound exhibits reasonable thermal stability up to its melting point [2]. The melting process involves the disruption of the hydrogen bonding networks identified in the crystal structure, requiring sufficient thermal energy to overcome these intermolecular interactions. The enthalpy of fusion and other thermodynamic parameters associated with the melting transition provide insights into the strength of intermolecular forces.
The boiling point has been estimated at 281.76°C, though this value should be considered approximate due to the potential for thermal decomposition at elevated temperatures [2] [13]. The significant difference between melting and boiling points suggests strong intermolecular interactions in the liquid phase, likely involving hydrogen bonding between the hydroxyl and nitro groups.
Thermal stability studies indicate that the compound begins to decompose before reaching its theoretical boiling point, which is characteristic of nitroimidazole derivatives containing thermally labile nitro groups [2]. The thermal behavior makes this compound suitable for applications requiring moderate temperature stability while limiting its use in high-temperature processes.
The solubility characteristics of 1-methyl-5-nitro-1H-imidazole-2-methanol vary significantly across different solvent systems, reflecting its amphiphilic nature [2]. In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound exhibits high solubility at 30 mg/ml [2]. This excellent solubility in polar aprotic media results from favorable interactions between the solvent molecules and the compound's polar functional groups without the complication of protic hydrogen bonding.
The solubility in protic solvents shows a marked decrease compared to aprotic systems [2]. In ethanol, the compound displays limited solubility at 3 mg/ml, while in aqueous phosphate buffer at physiological pH (7.2), solubility drops to 1 mg/ml [2]. The reduced solubility in protic solvents can be attributed to competitive hydrogen bonding between solvent molecules and the disruption of favorable solute-solvent interactions.
Aqueous solubility is notably poor, with the compound being described as only slightly soluble in water [2] [30]. This limited water solubility is typical for nitroimidazole derivatives and reflects the hydrophobic character imparted by the methyl-substituted imidazole ring system. Temperature significantly influences solubility, with hot methanol achieving near-complete dissolution, indicating the endothermic nature of the dissolution process [15].
The solubility profile has important implications for pharmaceutical applications and synthetic procedures [2]. The high solubility in polar aprotic solvents makes these ideal media for reactions and purifications, while the limited aqueous solubility may require formulation strategies for biological applications.
Solvent | Solubility (mg/ml) | Characteristics |
---|---|---|
Dimethylformamide | 30 | High solubility |
Dimethyl sulfoxide | 30 | High solubility |
Ethanol | 3 | Limited solubility |
Phosphate Buffer (pH 7.2) | 1 | Poor solubility |
Water | Slightly soluble | Very poor solubility |
Methanol (hot) | Almost transparent | Temperature-dependent |
The spectroscopic properties of 1-methyl-5-nitro-1H-imidazole-2-methanol provide detailed information about its molecular structure and electronic environment [18]. The compound exhibits characteristic absorption patterns that reflect the electronic transitions associated with the nitroimidazole chromophore and the hydroxymethyl substituent.
Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton and carbon environments within the molecule [24]. The aromatic protons of the imidazole ring appear in the characteristic downfield region, while the methyl and hydroxymethyl substituents exhibit signals consistent with their electronic environments. The nitro group influences the chemical shifts of adjacent carbon atoms through its strong electron-withdrawing effect.
Infrared spectroscopy demonstrates characteristic absorption bands associated with the functional groups present in the molecule [18]. The hydroxyl group exhibits a broad O-H stretching vibration, while the nitro group shows characteristic asymmetric and symmetric N-O stretching modes. The imidazole ring contributes C=N and C=C stretching vibrations in the fingerprint region.
The ultraviolet-visible absorption spectrum displays characteristic bands associated with π→π* transitions within the aromatic system and charge transfer transitions involving the nitro group [20]. These electronic transitions provide information about the compound's electronic structure and potential photochemical behavior under various conditions.
The electronic structure of 1-methyl-5-nitro-1H-imidazole-2-methanol has been investigated through computational quantum chemical methods [20] [23]. Density functional theory calculations reveal important insights into the molecular orbital structure, electron distribution, and electronic properties that govern the compound's chemical behavior and reactivity.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides information about the compound's electronic stability and potential for charge transfer processes [20] [25]. The nitro group acts as a strong electron-withdrawing substituent, significantly lowering the energy of both occupied and unoccupied molecular orbitals. This electronic effect influences the compound's redox properties and potential for electron transfer reactions.
Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface [25]. The nitro group exhibits significant negative electrostatic potential, making it a favorable site for electrophilic attack, while the imidazole nitrogen atoms show varying degrees of electron density depending on their substitution pattern. The hydroxymethyl group contributes to the overall polarity of the molecule and influences its interaction with polar environments.
The electron affinity values calculated for this compound indicate its capacity to accept electrons and form stable radical anions [25]. This property is particularly relevant for understanding the compound's potential biological activity, as many nitroimidazole derivatives undergo bioreductive activation through single-electron reduction processes. The calculated molecular dipole moment reflects the asymmetric charge distribution and helps explain the compound's solubility behavior in polar solvents.
Irritant